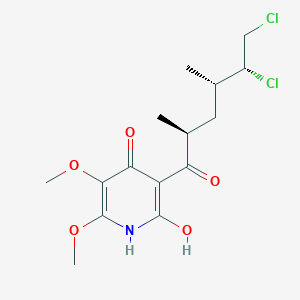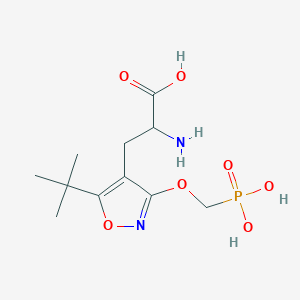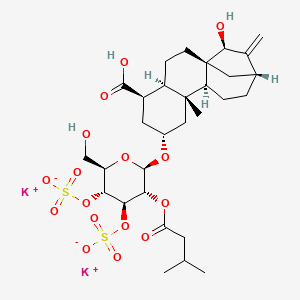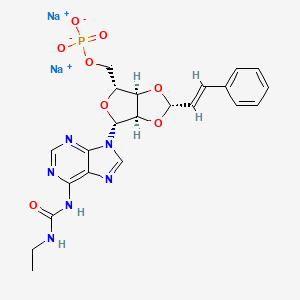
Azaconazole
Vue d'ensemble
Description
L’azaconazole est un fongicide synthétique appartenant à la classe des composés triazoles. Il est principalement utilisé pour contrôler les maladies fongiques dans les cultures ornementales, les fruits, les légumes et les champignons. L’this compound fonctionne comme un inhibiteur de la biosynthèse des stérols, perturbant la production de stérols essentiels dans les membranes cellulaires fongiques, inhibant ainsi la croissance fongique .
Applications De Recherche Scientifique
Azaconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the synthesis and reactivity of triazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored for potential therapeutic applications in treating fungal infections.
Industry: Utilized in agricultural practices to protect crops from fungal diseases, thereby improving yield and quality
Mécanisme D'action
L’azaconazole exerce ses effets en inhibant l’enzyme stérol 14α-déméthylase, qui est cruciale pour la biosynthèse de l’ergostérol, un composant essentiel des membranes cellulaires fongiques. En perturbant la production d’ergostérol, l’this compound compromet l’intégrité et la fonctionnalité de la membrane cellulaire fongique, conduisant à la mort cellulaire. Ce mécanisme cible les voies moléculaires impliquées dans la biosynthèse des stérols, faisant de l’this compound un agent antifongique efficace .
Analyse Biochimique
Biochemical Properties
Azaconazole is a sterol biosynthesis inhibitor with fungicidal action . It interacts with the enzyme sterol 14α-demethylase (EC 1.14.13.70), inhibiting its function . This interaction disrupts the synthesis of ergosterol, a key component of fungal cell membranes .
Cellular Effects
This can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the enzyme sterol 14α-demethylase . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, leading to a disruption in the synthesis of ergosterol and ultimately affecting the integrity of the fungal cell membrane .
Temporal Effects in Laboratory Settings
Given its role as a sterol biosynthesis inhibitor, it is likely that its effects become more pronounced over time as the disruption of ergosterol synthesis leads to cumulative damage to the fungal cell membrane .
Dosage Effects in Animal Models
It is known that this compound is moderately toxic to mammals .
Metabolic Pathways
This compound is involved in the metabolic pathway of sterol biosynthesis, where it interacts with the enzyme sterol 14α-demethylase . This interaction disrupts the conversion of lanosterol to ergosterol, affecting the overall metabolic flux of this pathway .
Transport and Distribution
Given its lipophilic nature, it may interact with various transporters or binding proteins to facilitate its distribution .
Subcellular Localization
Given its role as a sterol biosynthesis inhibitor, it is likely localized to the endoplasmic reticulum where sterol biosynthesis occurs .
Méthodes De Préparation
La synthèse de l’azaconazole implique plusieurs étapes, commençant par la préparation de la 1-(2,4-dichlorophényl)-2-(1H-1,2,4-triazol-1-yl) éthanone. Cet intermédiaire est ensuite mis en réaction avec des réactifs appropriés pour former l’this compound. Les conditions réactionnelles impliquent généralement l’utilisation de solvants, de catalyseurs et de températures contrôlées pour garantir le rendement souhaité du produit .
En production industrielle, l’this compound est synthétisé à l’aide de réacteurs à grande échelle et de conditions réactionnelles optimisées pour maximiser l’efficacité et le rendement. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
L’azaconazole subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites.
Substitution : L’this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans l’étude de la synthèse et de la réactivité des dérivés triazoles.
Biologie : Étudié pour ses propriétés antifongiques et ses effets sur les membranes cellulaires fongiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des infections fongiques.
Industrie : Utilisé dans les pratiques agricoles pour protéger les cultures des maladies fongiques, améliorant ainsi le rendement et la qualité
Comparaison Avec Des Composés Similaires
L’azaconazole est similaire aux autres fongicides triazoles tels que :
- Fluconazole
- Itraconazole
- Voriconazole
- Posaconazole
Comparé à ces composés, l’this compound est unique dans son application spécifique pour les cultures ornementales et son profil de toxicité modérée. Alors que d’autres triazoles sont largement utilisés en milieu médical, l’this compound est principalement utilisé en agriculture .
Propriétés
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNQMEBLVAMSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041613 | |
| Record name | Azaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60207-31-0 | |
| Record name | Azaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45683D94EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)





